molecular formula C3H7NO4S B1346483 Cysteine sulfinic acid CAS No. 2381-08-0

Cysteine sulfinic acid

Cat. No. B1346483
CAS RN: 2381-08-0
M. Wt: 153.16 g/mol
InChI Key: ADVPTQAUNPRNPO-UHFFFAOYSA-N
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Description

Cysteine sulfinic acid is an organic compound with the nominal formula HO2SCH2CH(NH2)CO2H . It is a rare example of an amino acid bearing a sulfinic acid functional group . It is a white solid that is soluble in water . It is not a coded amino acid, but is produced post-translationally .


Synthesis Analysis

This compound is derived from cysteine . Cysteine is formed from cystathionine via the cystathionine gamma-lyase enzyme . It is either broken down by cysteine lyase or cystathionine gamma-lyase or enters the this compound pathway where it is oxidized by cysteine dioxygenase to form this compound .


Molecular Structure Analysis

The structure of this compound was established by X-ray crystallographic analysis . It is a small molecule protected by a molecular cradle .


Chemical Reactions Analysis

This compound, in turn, is decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which in turn is oxidized by hypotaurine dehydrogenase to yield taurine .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water . It is a rare example of an amino acid bearing a sulfinic acid functional group . It exists as the zwitterion at neutral pH .

Scientific Research Applications

Redox Signaling and Enzymatic Regulation

Cysteine sulfinic acid is a critical player in redox signaling and enzymatic regulation. It is formed under oxidative conditions, both enzymatically and nonenzymatically, and can induce activation or inhibition of protein functions. Recent advancements reveal that sulfinic acids can be reduced back to thiols in vivo, underscoring their reversibility and importance in redox cycles and cell signaling processes. This reversibility opens new avenues for understanding redox biology and the intricate signaling networks within cells (Poole, Karplus, & Claiborne, 2004; Jacob, Holme, & Fry, 2004).

Peptide and Protein Synthesis

This compound is instrumental in the synthesis of peptides and proteins with specific post-translational modifications. A novel method has been developed for synthesizing peptides containing this compound, which could lead to a better understanding of its role in protein function under oxidative stress conditions. This method leverages the methoxybenzyl (Mob) sulfone for protecting this compound, facilitating its incorporation into diverse peptide sequences (Urmey & Zondlo, 2020).

Cysteine Catabolism and Homeostasis

The catabolism of cysteine, leading to various by-products such as sulfite and hydrogen sulfide, is essential for maintaining cellular redox homeostasis. Sulfite, a common intermediate in cysteine catabolic pathways, has been shown to be cytotoxic, underscoring the importance of efficient cysteine catabolism in preventing encephalopathy and maintaining health. Understanding the homeostatic balance of cysteine catabolism can provide insights into metabolic disorders and the development of therapeutic interventions (Kohl, Mellis, & Schwarz, 2018).

Biological Redox Chemistry

The study of cysteine modifications, including the formation of sulfenic and sulfinic acids, is crucial for unraveling the complex signaling systems that regulate cellular function. These modifications facilitate redox sensing, activation, catalysis, and cellular signaling. The sulfinic acid switch, particularly in peroxiredoxin enzymes, represents a sophisticated signaling system that highlights the intricate role of cysteine-based redox processes in biology (Jacob, Knight, & Winyard, 2006).

Mass Spectrometry and Oxidation Analysis

The study of peptide fragmentation has provided insights into the oxidation of cysteine to sulfinic acid and its impact on protein function. Mass spectrometry techniques have been utilized to analyze the fragmentation patterns of peptides containing oxidized cysteine residues, offering valuable tools for understanding protein structure and function under oxidative stress (Wang, Vivekananda, Men, & Zhang, 2004).

Future Directions

Cysteine sulfinic acid has been attracting increasing attention due to their crucial roles in a variety of cellular processes, including transcription regulation, signal transduction, and the regulation of oxygen metabolism and oxidative stress responses . Therefore, it can enhance the comprehension of the role of cysteine in tumor biology which can help in the development of novel effective cancer therapies .

Biochemical Analysis

Biochemical Properties

Cysteine sulfinic acid plays a crucial role in biochemical reactions, particularly in the metabolism of cysteine. It is formed from cysteine through the action of the enzyme cysteine dioxygenase. This compound is further decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which is then oxidized to taurine by hypotaurine dehydrogenase . Proteins containing this compound residues are substrates for this compound reductase . Additionally, this compound is found at the active site of some nitrile hydratases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of oxidative stress responses and redox signaling. The oxidation of cysteine thiols to this compound is a reversible post-translational modification that can affect protein function and stability . This compound also plays a role in the synthesis of taurine, which is important for cellular osmoregulation and antioxidant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is formed by the oxidation of cysteine by cysteine dioxygenase, which catalyzes the addition of molecular oxygen to cysteine, resulting in the formation of this compound . This compound can undergo further oxidation or reduction, influencing the redox state of the cell and modulating the activity of redox-sensitive proteins . Additionally, this compound can act as a substrate for enzymes such as sulfinoalanine decarboxylase, leading to the production of hypotaurine and taurine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo further oxidation to form cysteine sulfonic acid . Long-term studies have shown that this compound can influence cellular function by modulating redox signaling pathways and affecting protein function through oxidative modifications . In vitro and in vivo studies have demonstrated that this compound can have both short-term and long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can promote cellular antioxidant defense and support normal cellular function . High doses of this compound can lead to oxidative stress and cellular damage due to excessive oxidation of cysteine residues . Threshold effects have been observed, where moderate doses of this compound can enhance cellular function, while excessive doses can be toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the this compound pathway, which leads to the production of taurine . This compound is formed from cysteine through the action of cysteine dioxygenase and is further metabolized by sulfinoalanine decarboxylase and hypotaurine dehydrogenase . This compound also interacts with various enzymes and cofactors involved in redox metabolism and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The taurine transporter (TauT) plays a role in the uptake and distribution of this compound-derived taurine . This compound can accumulate in specific tissues, such as the liver and brain, where it participates in redox signaling and antioxidant defense . The distribution of this compound is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . In mitochondria, this compound participates in redox signaling and oxidative stress responses, while in the cytoplasm, it is involved in the synthesis of taurine and other sulfur-containing compounds .

properties

IUPAC Name

2-amino-3-sulfinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVPTQAUNPRNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336725
Record name 2-Amino-3-sulfinopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2381-08-0
Record name Cysteine sulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-sulfinopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYSTEINESULFINIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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